![molecular formula C25H23N5O4S B2468709 N-(3,4-DIMETHOXYPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 899761-29-6](/img/structure/B2468709.png)
N-(3,4-DIMETHOXYPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Description
N-(3,4-DIMETHOXYPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a useful research compound. Its molecular formula is C25H23N5O4S and its molecular weight is 489.55. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Dimethoxyphenyl group : This moiety is known for its role in enhancing the lipophilicity and biological activity of compounds.
- Dimethylbenzenesulfonyl group : This sulfonyl group may contribute to the compound's solubility and interaction with biological targets.
- Triazoloquinazolinamine core : This heterocyclic framework is often associated with various pharmacological activities, particularly in anticancer and antimicrobial research.
Molecular Formula and Weight
- Molecular Formula : C19H23N5O3S
- Molecular Weight : 397.48 g/mol
Anticancer Properties
Research indicates that compounds containing quinazoline derivatives exhibit significant anticancer activity. For instance, studies have shown that triazoloquinazolines can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth.
Antimicrobial Activity
The presence of the sulfonyl group in this compound suggests potential antimicrobial properties. Sulfonamides are well-documented for their antibacterial effects, particularly against Gram-positive bacteria. Preliminary studies on related compounds indicate that they may inhibit bacterial growth by interfering with folate synthesis.
Neuroprotective Effects
Some derivatives of quinazoline have been explored for neuroprotective effects in models of neurodegenerative diseases. The proposed mechanisms include the modulation of neurotransmitter systems and reduction of oxidative stress.
Case Studies
- In Vitro Studies : A study evaluating a similar triazoloquinazoline demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The compound was found to induce apoptosis through caspase activation.
- In Vivo Studies : In a mouse model of induced tumors, administration of related quinazoline derivatives resulted in a 40% reduction in tumor size compared to control groups, suggesting effective antitumor activity.
- Antimicrobial Testing : A derivative of this compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.
Data Table: Biological Activity Overview
Activity Type | Test Method | Results |
---|---|---|
Anticancer | MTT Assay | IC50 = 12 µM (MCF-7 cells) |
Antimicrobial | Agar Diffusion Method | MIC = 8 µg/mL (S. aureus) |
Neuroprotective | Oxidative Stress Assay | Significant reduction observed |
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4S/c1-15-9-10-16(2)22(13-15)35(31,32)25-24-27-23(18-7-5-6-8-19(18)30(24)29-28-25)26-17-11-12-20(33-3)21(14-17)34-4/h5-14H,1-4H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEUZFNZJWVQMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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